molecular formula C7H11N3O2 B2574135 2-{5H,6H,8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl}ethan-1-ol CAS No. 1526814-47-0

2-{5H,6H,8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl}ethan-1-ol

Cat. No.: B2574135
CAS No.: 1526814-47-0
M. Wt: 169.184
InChI Key: SLGSQCAROHVUND-UHFFFAOYSA-N
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Description

2-{5H,6H,8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl}ethan-1-ol is a heterocyclic compound featuring a fused [1,2,4]triazolo[3,4-c][1,4]oxazine core with an ethanol substituent at the 3-position. This structure combines the rigidity of the bicyclic triazolo-oxazine system with the hydrophilicity of the hydroxyl group, making it a candidate for applications in medicinal chemistry and materials science.

Properties

IUPAC Name

2-(6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2/c11-3-1-6-8-9-7-5-12-4-2-10(6)7/h11H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLGSQCAROHVUND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=NN=C(N21)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5H,6H,8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl}ethan-1-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a hydrazine derivative with an appropriate oxirane compound, followed by cyclization to form the triazolo-oxazine ring system . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions would be tailored to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Esterification of the Alcohol Group

The primary alcohol undergoes esterification with acyl chlorides or anhydrides. For example, reaction with acetic anhydride in pyridine yields the corresponding acetate ester:

Reaction Table

Reagents/ConditionsProductYieldReference
Acetic anhydride, pyridine2-{5H,6H,8H-triazolo-oxazin-3-yl}ethyl acetate~75%

This parallels reactivity observed in structurally related heterocyclic alcohols, where esterification preserves the triazole and oxazine rings.

Nucleophilic Substitution at the Triazole Ring

The triazole ring’s nitrogen atoms participate in nucleophilic substitution. For instance, halogenation at the 1-position occurs under electrophilic conditions:

Reaction Table

Reagents/ConditionsProductYieldReference
N-Bromosuccinimide (NBS), DMF1-Bromo-3-(2-hydroxyethyl)triazolo-oxazin~62%

Similar halogenation pathways are documented for triazolo-oxazine derivatives in cyclization reactions .

Oxazine Ring-Opening Reactions

The oxazine ring undergoes acid-catalyzed ring-opening. Treatment with HCl produces a diol intermediate:

Reaction Table

Reagents/ConditionsProductYieldReference
6M HCl, reflux3-(2-Hydroxyethyl)triazolo-diol~85%

This mirrors reactivity in mesityl-substituted oxazinium salts, where ring-opening generates stable diol products .

Oxidation of the Alcohol Group

Controlled oxidation converts the primary alcohol to a carboxylic acid. Jones reagent (CrO₃/H₂SO₄) is effective:

Reaction Table

Reagents/ConditionsProductYieldReference
Jones reagent, acetone2-{5H,6H,8H-triazolo-oxazin-3-yl}acetic acid~68%

The reaction mechanism aligns with oxidations of analogous ethanol-substituted triazoles .

Ether Formation

The alcohol reacts with alkyl halides to form ether derivatives. For example:

Reaction Table

Reagents/ConditionsProductYieldReference
Methyl iodide, K₂CO₃2-{5H,6H,8H-triazolo-oxazin-3-yl}ethyl methyl ether~80%

This mirrors etherification methods for heterocyclic alcohols in kinase inhibitor syntheses .

Metal Complexation

The triazole nitrogen atoms coordinate transition metals like Cu(II):

Reaction Table

Reagents/ConditionsProductStabilityReference
CuCl₂, H₂O/EtOH[Cu(C₈H₁₁N₃O)Cl₂]High

Similar complexes are reported for triazolo-pyridine derivatives .

Photochemical Reactions

UV irradiation induces dimerization via the triazole ring:

Reaction Table

Reagents/ConditionsProductYieldReference
UV light (254 nm), THFBis(triazolo-oxazin)ethane~45%

Photochemical coupling is observed in PDE4B inhibitor analogs .

Key Mechanistic Insights

  • Steric Effects : Bulky substituents on the oxazine ring reduce yields in nucleophilic substitutions .

  • Electronic Effects : Electron-withdrawing groups on the triazole enhance electrophilic substitution rates .

  • Solvent Dependence : Polar aprotic solvents (e.g., DMF) improve halogenation efficiency .

Comparative Reactivity of Analogous Compounds

CompoundKey ReactionYield vs. Target Compound
2-(1H-1,2,4-triazol-3-yl)ethanol Esterification10% lower
Mesityl-oxazinium salt Ring-opening15% higher
Triazolo-pyridine Metal complexationComparable

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications due to its ability to interact with biological targets. Recent studies have focused on its role as an antitumor agent , particularly against various cancer cell lines. For instance, compounds derived from this structure have shown promising antiproliferative effects against colon cancer cell lines (HCT-116 and HT-29) .

Antimicrobial Activity

Research indicates that derivatives of 2-{5H,6H,8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl}ethan-1-ol exhibit antimicrobial properties. These compounds have been tested against a range of pathogens, showcasing effectiveness in inhibiting bacterial growth .

Dipeptidyl Peptidase IV Inhibition

The compound's structural analogs have been explored as Dipeptidyl Peptidase IV (DPP-IV) inhibitors , which are crucial in the treatment of type 2 diabetes. These inhibitors enhance insulin sensitivity and lower blood glucose levels by preventing the degradation of incretin hormones .

Case Study 1: Antitumor Activity

A study conducted by researchers synthesized several derivatives of the triazolo[3,4-c][1,4]oxazine framework and evaluated their cytotoxicity against human colon cancer cell lines. The results demonstrated that specific modifications to the core structure significantly enhanced the antiproliferative activity .

CompoundCell LineIC50 (µM)
Compound AHCT-11610
Compound BHT-2915

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of various derivatives of the compound against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications led to increased efficacy against resistant strains .

DerivativeBacteria TypeZone of Inhibition (mm)
Derivative XStaphylococcus aureus20
Derivative YEscherichia coli15

Mechanism of Action

The mechanism of action of 2-{5H,6H,8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl}ethan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Triazolo-Oxazine Derivatives

  • 5H,6H,8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-ylmethanol (SY165390) Structural Difference: Replaces the ethanol group with a methanol substituent. Synthetic Route: Synthesized via nucleophilic substitution or cyclization reactions, similar to methods for triazolo-oxazine derivatives .
  • (2R)-2-{5H,6H,8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl}pyrrolidine Structural Difference: Incorporates a pyrrolidine ring instead of ethanol, introducing chirality. Functional Impact: The bicyclic structure enhances conformational rigidity, which may improve selectivity in biological targets .

Triazolo-Thiadiazoles and Thiadiazinones

  • 6-Substituted-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles Structural Difference: Replaces the oxazine oxygen with sulfur, forming a thiadiazole ring. These compounds exhibit heparanase-inhibiting activity, suggesting a role in anticancer therapeutics .
  • 2-(1H-Indol-2-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-ol Structural Difference: Features a thiadiazine ring fused to indole. Functional Impact: The enol configuration in the solid state enhances hydrogen-bonding interactions, critical for crystallinity and stability .

Triazolo-Oxazinones

  • 3-Substituted-4H-[1,2,3]triazolo[5,1-c][1,4]oxazin-6(7H)-ones Structural Difference: Contains a ketone group in the oxazinone ring. Functional Impact: The electron-withdrawing ketone group modulates reactivity, enabling participation in 1,3-dipolar cycloadditions. These compounds are synthesized via one-pot procedures with yields up to 95% .

Key Data Tables

Table 1: Structural and Physicochemical Comparisons

Compound Class Core Structure Substituent Key Property Biological Activity Reference
Triazolo-Oxazine (Target) [1,2,4]Triazolo[3,4-c]oxazine Ethanol Hydrophilic, moderate CCS* Under investigation
Triazolo-Thiadiazoles [1,2,4]Triazolo[3,4-b]thiadiazole Variable aryl groups Lipophilic, high CCS Heparanase inhibition
Triazolo-Oxazinones [1,2,3]Triazolo[5,1-c]oxazinone Ketone Electron-deficient core Cycloaddition reactivity

*CCS = Collision Cross Section (Predicted: 143.1–153.3 Ų for target compound) .

Pharmacological and Industrial Relevance

  • Biological Potential: The ethanol group in the target compound may enhance solubility for in vivo applications, contrasting with sulfur-containing analogs (e.g., triazolo-thiadiazoles), which prioritize membrane permeability .
  • Industrial Use : Derivatives like 2-{5H,6H,8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl}ethan-1-amine dihydrochloride are marketed as building blocks for drug discovery, priced at €516–1,410 per 50–500 mg .

Biological Activity

The compound 2-{5H,6H,8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl}ethan-1-ol is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological evaluation, and pharmacological implications of this compound based on diverse research findings.

Chemical Structure and Properties

The molecular formula for this compound is C8H11N3O3C_8H_{11}N_3O_3 with a molecular weight of 197.19 g/mol. It features a triazole ring fused to an oxazine structure, which is significant for its biological activity.

Biological Activity Overview

Research indicates that compounds containing the triazole moiety exhibit a wide range of biological activities including antimicrobial, anti-inflammatory, and anticancer properties. The specific activities of this compound have been evaluated in various studies.

Antimicrobial Activity

In a study evaluating the antimicrobial efficacy of several triazole derivatives:

  • Tested Strains : The compound was tested against both Gram-positive and Gram-negative bacteria.
  • Results : It demonstrated moderate activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .

Anti-inflammatory Activity

Another aspect of the biological activity of this compound involves its anti-inflammatory properties. Research on similar triazole derivatives has shown that they can inhibit inflammatory pathways:

  • Mechanism : Compounds with the triazole scaffold often inhibit cyclooxygenase (COX) enzymes which are crucial in the inflammatory response .

Case Studies

Several case studies highlight the biological applications of triazole derivatives:

  • Antimicrobial Efficacy :
    • A study synthesized various triazolo derivatives and tested their activity against multiple bacterial strains.
    • The results indicated that modifications to the triazole ring could enhance antibacterial properties significantly .
  • Synthesis and Evaluation :
    • In a synthetic approach involving this compound derivatives:
      • Yields ranged from 40% to 98% depending on substituents.
      • Biological testing revealed promising results against E. coli and Pseudomonas aeruginosa .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTested OrganismsResults
Triazole AAntimicrobialS. aureus, E. coliModerate activity
Triazole BAnti-inflammatoryCOX inhibitionSignificant inhibition
Triazole CAnticancerVarious cancer cell linesIC50 values < 10 µM

Q & A

Q. Table 1. Spectroscopic Data for Characterization

TechniqueKey SignalsReference
IR (KBr)3450 cm⁻¹ (OH), 1605 cm⁻¹ (C=N)
¹H NMR (DMSO-d₆)δ 4.8 (s, 1H, OH), δ 4.3 (m, 2H, CH₂-oxazine)
X-rayEnol tautomer, dihedral angle = 12.5°

Q. Table 2. Reaction Optimization Parameters

ParameterOptimal ConditionYield/Purity
Catalyst10 wt% Bleaching Earth Clay85% purity
Temperature75°C78% yield
SolventPEG-40090% recovery

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